molecular formula C12H16O2 B2573375 2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone CAS No. 288571-29-9

2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone

Cat. No.: B2573375
CAS No.: 288571-29-9
M. Wt: 192.258
InChI Key: BPCKAYGFVGQERV-UHFFFAOYSA-N
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Description

2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone is a substituted acetophenone derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group and a methoxy substituent on the ethanone moiety. This compound combines steric bulk from the mesityl group with the electron-donating methoxy group, which may influence its reactivity, solubility, and crystalline properties.

Properties

IUPAC Name

2-methoxy-1-(2,4,6-trimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-9(2)12(10(3)6-8)11(13)7-14-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKAYGFVGQERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone typically involves the reaction of 2,4,6-trimethylphenol with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reducibility

Reduction behavior is highly sensitive to substituent size and electronic effects. Key comparisons include:

Compound Substituents Reducing Agents Tested Yield (%) Key Findings
1-(2,4,6-Trimethylphenyl)ethanone Methyl (small, EDG*) NaBH4, LiAlH4, Raney Ni 12–22 Reducible with mild agents; forms hexameric H-bond networks in alcohols .
1-(2,4,6-Triisopropylphenyl)ethanone Isopropyl (bulky, EDG) LiAlH4 0 (NaBH4) Severe steric hindrance; only LiAlH4 effective; forms tetrameric H-bond networks .
2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone Methoxy (EDG) + methyl Predicted: Methoxy may enhance electron density at carbonyl, but steric hindrance from mesityl group may limit reagent access.

*EDG = Electron-Donating Group

  • However, the smaller methoxy group (vs. isopropyl) may allow moderate reactivity with strong reducing agents like LiAlH4 .
  • Electronic Effects: Methoxy’s electron-donating nature could increase the carbonyl’s nucleophilicity, contrasting with halogenated analogs (e.g., 2-bromo-1-mesitylethanone), where electron-withdrawing substituents deactivate the carbonyl .
Hydrogen-Bonding and Crystallinity

Crystal structures of reduced alcohols highlight substituent-dependent self-assembly:

Alcohol Derived From H-Bond Network Type Symmetry Features
1-(2,4,6-Trimethylphenyl)ethanol Hexameric rings Chair conformation; 0-D point group
1-(2,4,6-Triisopropylphenyl)ethanol Tetrameric clusters Disrupted 1-D networks due to sterics
Comparison with Other Functionalized Ethanones
  • Halogenated Analogs: Bromo or chloro substituents (e.g., 2-bromo-1-mesitylethanone) reduce carbonyl reactivity due to electron withdrawal, making them less prone to nucleophilic attack than methoxy-substituted variants .
  • Hydroxyacetophenones: Compounds like 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone exhibit strong H-bonding via hydroxyl groups, leading to distinct solubility and crystallinity vs. the non-hydroxylated target compound .

Table 2. Substituent Impact on Physical Properties

Compound Substituent Size Electron Effect Predicted Melting Point
1-(2,4,6-Trimethylphenyl)ethanone Small (methyl) Mild EDG Moderate (~100–150°C)
This compound Moderate (methoxy) Strong EDG Higher (due to H-bonding)
1-(2,4,6-Triisopropylphenyl)ethanone Large (isopropyl) EDG Low (amorphous tendency)

Biological Activity

2-Methoxy-1-(2,4,6-trimethylphenyl)-ethanone is an organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a methoxy group and a bulky trimethylphenyl moiety, suggests diverse biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

  • Chemical Formula : C12_{12}H16_{16}O2_2
  • Molecular Weight : 192.26 g/mol
  • IUPAC Name : 2-methoxy-1-(2,4,6-trimethylphenyl)ethanone
  • CAS Number : 288571-29-9

The biological activity of this compound is attributed to its interaction with various biomolecules and pathways. The compound is known to act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its methoxy and ketone functional groups enhance its binding affinity to biological targets, which is crucial for drug development.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential in protecting cells from oxidative stress and may contribute to its potential therapeutic effects against diseases characterized by oxidative damage.

Anti-Proliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast cancer cells (e.g., MDA-MB-231), where it induced cell death through apoptosis mechanisms. The concentration required for 50% inhibition (IC50_{50}) was determined through dose-response assays.

Cell LineIC50_{50} (µg/mL)
MDA-MB-231250
HTB-22500
MCF-12 (control)>1000

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. Its structural modifications can significantly influence enzymatic activity and selectivity towards different targets.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells :
    A study evaluated the cytotoxic effects of this compound on several breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
  • Antioxidant Activity Assessment :
    The antioxidant capacity was measured using various assays (e.g., DPPH radical scavenging). The compound demonstrated a strong ability to neutralize free radicals, indicating its role in preventing oxidative stress-related cellular damage .
  • Binding Affinity Studies :
    Interaction studies have shown that modifications in the compound's structure can enhance or inhibit its binding to target enzymes. This insight is critical for optimizing its efficacy in drug design .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that variations in functional groups significantly affect biological activity.

Compound NameStructure TypeNotable Activity
2-Methoxy-1-(2,4,6-trimethylphenyl)-propanonePropanone derivativeModerate anti-proliferative effects
2-Methoxy-1-(2,4,6-trimethylphenyl)-butanoneButanone derivativeLower antioxidant capacity

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